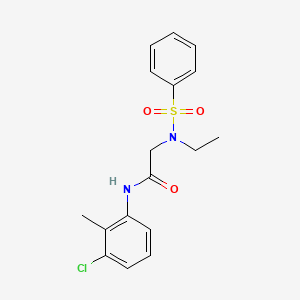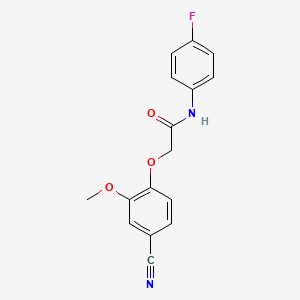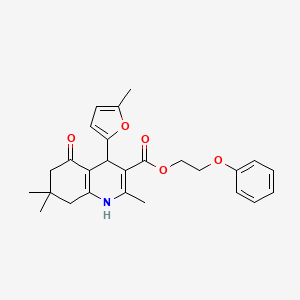
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride, also known as CPP, is a synthetic compound that belongs to the class of piperidine derivatives. CPP has been widely used in scientific research for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain that plays a crucial role in learning, memory, and neuronal development.
Mecanismo De Acción
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor and blocking the binding of glycine, an essential co-agonist of the receptor. This results in a decrease in the activity of the receptor, leading to a reduction in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride has been shown to have a number of biochemical and physiological effects. These include a reduction in the release of neurotransmitters such as glutamate and dopamine, a decrease in the activity of intracellular signaling pathways, and a decrease in the expression of genes involved in neuronal plasticity and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride has several advantages as a research tool. It is a highly specific and potent antagonist of the NMDA receptor, allowing for precise modulation of receptor activity. Additionally, N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride is relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride also has some limitations. Its hydrophilic nature makes it difficult to cross the blood-brain barrier, limiting its usefulness in studying central nervous system disorders. Furthermore, N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride has been shown to have off-target effects on other receptors, such as the α7 nicotinic acetylcholine receptor, which may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research involving N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride. One promising avenue is the development of more selective NMDA receptor antagonists that can bypass the limitations of N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride. Another direction is the investigation of the role of the NMDA receptor in other physiological processes, such as pain perception and immune function. Finally, the potential therapeutic uses of NMDA receptor antagonists, including N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride, in the treatment of neurological and psychiatric disorders continue to be an active area of research.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride involves the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-chloropropan-1-amine to yield N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride as a hydrochloride salt.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride has been extensively used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride has been shown to enhance NMDA receptor activity, leading to increased neuronal excitability and synaptic plasticity. This property of N-(4-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride has been exploited in various studies to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17;/h4-7H,1-3,8-11H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBYYCBMYCGBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

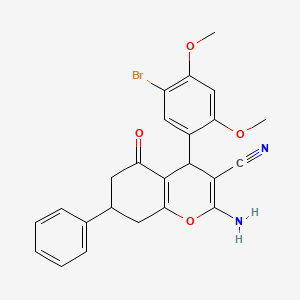
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)
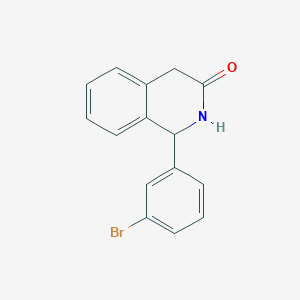
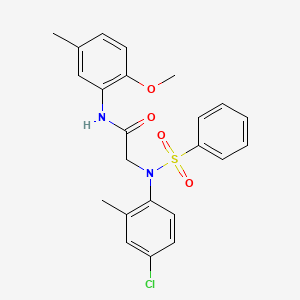
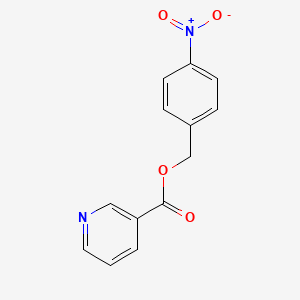

![1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5235293.png)
![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235299.png)
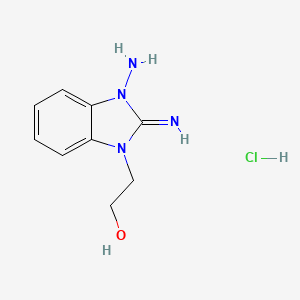
![N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide](/img/structure/B5235308.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5235309.png)
